1D-myo-inositol 1,3,4-trisphosphate(6-)

Description

IUPAC Nomenclature and Stereochemical Configuration

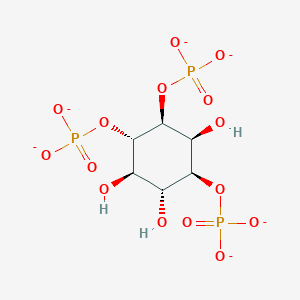

The systematic IUPAC nomenclature for this compound is [(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate. This comprehensive name reflects the precise stereochemical configuration of the molecule, indicating the absolute configuration at each carbon center of the cyclohexane ring. The stereochemical descriptors (S) and (R) denote the spatial arrangement of substituents around each chiral carbon, following the Cahn-Ingold-Prelog priority rules.

The compound is also known by several alternative names in scientific literature, including 1D-myo-inositol 1,3,4-trisphosphate, D-myo-inositol 1,3,4-trisphosphate, and inositol 1,3,4-triphosphate. The "1D-myo" designation specifically indicates the D-enantiomer of the myo-inositol stereoisomer, which is the naturally occurring form in biological systems. The myo-inositol backbone adopts a chair conformation with all phosphate groups occupying equatorial positions, as confirmed by multinuclear nuclear magnetic resonance spectroscopy studies.

The stereochemical configuration is particularly important for understanding the molecule's biological activity, as the specific spatial arrangement of the phosphate groups and hydroxyl groups determines its ability to interact with cellular receptors and enzymes. The chair conformation of the cyclohexane ring provides structural stability and optimizes the positioning of functional groups for molecular recognition events.

Molecular Formula and Atomic Composition

The molecular formula of 1D-myo-inositol 1,3,4-trisphosphate is C6H15O15P3, indicating a complex phosphorylated sugar derivative with significant structural complexity. The compound has a molecular weight of 420.10 grams per mole, with a monoisotopic mass of 419.962379346 atomic mass units. This molecular composition reflects the presence of a six-carbon inositol ring backbone decorated with three phosphate groups and three hydroxyl groups.

| Atomic Component | Count | Mass Contribution (g/mol) |

|---|---|---|

| Carbon | 6 | 72.06 |

| Hydrogen | 15 | 15.12 |

| Oxygen | 15 | 239.94 |

| Phosphorus | 3 | 92.97 |

| Total | 39 | 420.10 |

The atomic composition reveals that oxygen atoms constitute the largest mass fraction of the molecule, reflecting the highly oxidized nature of this phosphorylated compound. The three phosphorus atoms each contribute to phosphate groups that are covalently linked to the inositol ring through phosphoester bonds. These phosphate groups are positioned at the 1, 3, and 4 carbon positions of the inositol ring, creating an asymmetric distribution of negative charges around the molecule.

The high oxygen content and multiple phosphate groups result in a highly polar molecule with significant hydrophilic character. This polarity is crucial for the compound's solubility in aqueous cellular environments and its ability to interact with protein receptors through electrostatic interactions.

Protonation States and Ionic Species

The protonation state of 1D-myo-inositol 1,3,4-trisphosphate varies significantly with solution pH, creating multiple ionic species with different net charges and binding properties. Each phosphate group contains multiple ionizable protons with distinct dissociation constants, resulting in a complex titration behavior. The (6-) designation indicates the hexaanionic form where all six acidic protons from the three phosphate groups have been deprotonated.

Under physiological conditions (pH approximately 7.4), the compound exists predominantly as the hexaanionic species with a net charge of -6. This highly negative charge state is critical for the molecule's biological function, as it enables strong electrostatic interactions with positively charged amino acid residues in protein binding sites. Studies have shown that the compound can exist in various protonation states depending on the solution pH, with each phosphate group contributing two ionizable protons.

The protonation constants for related inositol phosphates indicate that the phosphate groups have pKa values in the range of 0.5 to 2.0 for the first ionization and 6.0 to 7.0 for the second ionization. This means that at physiological pH, essentially all phosphate groups are doubly deprotonated, creating the hexaanionic form. The exact protonation state influences the molecule's binding affinity to receptors and its overall biological activity.

Nuclear magnetic resonance studies have revealed that the protonation process affects the chemical environment around the phosphate groups, with observable changes in both phosphorus-31 and proton spectra as pH varies. These spectroscopic changes provide valuable insights into the microenvironments of individual phosphate groups and their interactions with neighboring hydroxyl groups.

Comparative Analysis with Other Inositol Trisphosphate Isomers

The 1,3,4-trisphosphate isomer exhibits distinct properties compared to other inositol trisphosphate derivatives, most notably inositol 1,4,5-trisphosphate, which is the most extensively studied member of this family. While both compounds share the same molecular formula and similar structural features, their different phosphorylation patterns result in significantly different biological activities and receptor binding properties.

| Property | 1,3,4-Trisphosphate | 1,4,5-Trisphosphate |

|---|---|---|

| Molecular Weight | 420.10 g/mol | 420.10 g/mol |

| Phosphorylation Pattern | 1, 3, 4 positions | 1, 4, 5 positions |

| Primary Function | Signaling intermediate | Calcium release trigger |

| Receptor Binding | Moderate affinity | High affinity |

| Metabolic Role | Pathway intermediate | Second messenger |

The 1,3,4-trisphosphate isomer functions primarily as an intermediate in the inositol phosphate pathway, being produced by dephosphorylation of inositol 1,3,4,5-tetrakisphosphate by specific 5-phosphatases. In contrast, inositol 1,4,5-trisphosphate serves as a primary second messenger that directly triggers calcium release from endoplasmic reticulum stores.

Structural studies using nuclear magnetic resonance spectroscopy have revealed that both isomers adopt chair conformations with equatorial phosphate groups, but the different phosphorylation patterns create distinct electrostatic surface properties. These differences influence their interactions with specific binding proteins and enzymes in cellular signaling pathways.

The 1,3,4-trisphosphate isomer also serves as a substrate for inositol polyphosphate kinases, which can phosphorylate it at the 5 or 6 positions to generate higher phosphorylated forms. This metabolic versatility distinguishes it from the 1,4,5-isomer, which primarily undergoes dephosphorylation reactions.

Spectral Signatures (NMR, MS, IR)

Nuclear magnetic resonance spectroscopy provides the most detailed structural information about 1D-myo-inositol 1,3,4-trisphosphate, with both one-dimensional and two-dimensional techniques confirming its identity and conformation. Multinuclear nuclear magnetic resonance studies, including phosphorus-31 and proton spectra, have been used extensively to characterize this compound and distinguish it from other isomers.

The phosphorus-31 nuclear magnetic resonance spectrum shows three distinct resonances corresponding to the phosphate groups at positions 1, 3, and 4 of the inositol ring. These signals appear in characteristic chemical shift ranges that reflect the different chemical environments of each phosphate group. The chemical shifts are sensitive to pH changes, providing information about the protonation states of individual phosphate groups.

Proton nuclear magnetic resonance spectroscopy reveals detailed information about the inositol ring protons and hydroxyl groups. The ring protons exhibit coupling patterns consistent with a chair conformation, and the hydroxyl protons show pH-dependent chemical shifts that indicate intramolecular hydrogen bonding interactions. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, have been used to assign individual proton resonances and confirm the stereochemical configuration.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| 31P NMR | Three distinct phosphate signals | Phosphorylation pattern confirmation |

| 1H NMR | Chair conformation patterns | Ring stereochemistry |

| 2D NMR | Proton-proton correlations | Complete structural assignment |

| Mass Spectrometry | Molecular ion at m/z 420 | Molecular weight confirmation |

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 420, corresponding to the protonated form of the molecule. Fragmentation patterns show characteristic losses of phosphate groups, providing additional structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands for phosphate groups, hydroxyl groups, and the cyclohexane ring. The phosphate stretching vibrations appear in the 1000-1200 wavenumber range, while hydroxyl stretching occurs around 3200-3600 wavenumbers. These spectral signatures are useful for compound identification and purity assessment.

Properties

Molecular Formula |

C6H9O15P3-6 |

|---|---|

Molecular Weight |

414.05 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1-,2-,3+,4+,5+,6+/m1/s1 |

InChI Key |

MMWCIQZXVOZEGG-MLQGYMEPSA-H |

Isomeric SMILES |

[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1D-myo-inositol 1,3,4-trisphosphate(6-) is a hexaanion derived from the deprotonation of the phosphate groups of 1D-myo-inositol 1,3,4-trisphosphate. Its molecular formula is with a molecular weight of approximately 414.05 g/mol. The compound plays a crucial role as a metabolite in both humans and certain yeast species (Saccharomyces cerevisiae) .

Biological Significance

Calcium Signaling

The primary function of 1D-myo-inositol 1,3,4-trisphosphate(6-) is its role in calcium ion signaling. It acts as a second messenger that facilitates the release of calcium ions from intracellular stores within the endoplasmic reticulum. This process is critical for various physiological functions including muscle contraction, neurotransmitter release, and hormone secretion .

Research Applications

The compound is extensively utilized in research to study cellular signaling pathways. It aids in understanding how cells respond to external stimuli through calcium mobilization and subsequent intracellular signaling cascades .

Applications in Pharmacology

Drug Development

In pharmacological research, 1D-myo-inositol 1,3,4-trisphosphate(6-) serves as a lead compound for developing drugs targeting calcium-related disorders. Its ability to modulate calcium release makes it a candidate for treating conditions such as cardiac dysfunctions and neurodegenerative diseases .

Synthetic Analogues

Researchers have synthesized various analogues of this compound to enhance its biological activity or to create specific inhibitors of phosphatases involved in inositol phosphate metabolism. For example, novel analogues have been shown to effectively inhibit myo-inositol 1,4,5-trisphosphate 5-phosphatase activity, which could have therapeutic implications .

Case Studies and Research Findings

Chemical Reactions Analysis

Enzymatic Phosphorylation to Tetrakisphosphates

Ins(1,3,4)P₃ serves as a substrate for inositol-1,3,4-trisphosphate 5/6-kinase (ITPK1) , which phosphorylates it at either the 5- or 6-hydroxyl position using ATP. This dual specificity produces two distinct tetrakisphosphate isomers :

| Substrate | Product | Enzyme | Cofactor | Reaction Type |

|---|---|---|---|---|

| Ins(1,3,4)P₃ + ATP | Ins(1,3,4,5)P₄ + ADP | ITPK1 | Mg²⁺ | Phosphorylation |

| Ins(1,3,4)P₃ + ATP | Ins(1,3,4,6)P₄ + ADP | ITPK1 | Mg²⁺ | Phosphorylation |

This reaction is rate-limiting in the synthesis of inositol hexakisphosphate (InsP₆) . The 5-phosphorylated product (Ins(1,3,4,5)P₄) is further phosphorylated by inositol-tetrakisphosphate 5-kinase (EC 2.7.1.140) to Ins(1,3,4,5,6)P₅, a precursor to InsP₆ .

Dephosphorylation by Phosphatases

Ins(1,3,4)P₃ is regenerated through the dephosphorylation of tetrakisphosphates by specific phosphatases :

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| INPP5A | Ins(1,3,4,5)P₄ | Ins(1,3,4)P₃ | Terminates Ca²⁺ signaling by degrading Ins(1,3,4,5)P₄ |

| INPP1 | Ins(1,3,4,5)P₄ | Ins(1,3,4)P₃ | Broad-spectrum inositol phosphatase |

| INPP5K | Ins(1,3,4,5)P₄ | Ins(1,3,4)P₃ | Modulates actin cytoskeleton dynamics |

These reactions are critical for maintaining inositol phosphate homeostasis and modulating downstream signaling pathways .

Isomerization Between Tetrakisphosphate Isomers

ITPK1 also exhibits isomerase activity , interconverting Ins(1,3,4,5)P₄ and Ins(1,3,4,6)P₄ in the presence of ADP and Mg²⁺ :

This reversible reaction ensures metabolic flexibility in the InsP₆ synthesis pathway .

Pathway Integration

Ins(1,3,4)P₃ occupies a central position in the InsP₆ biosynthesis pathway , linking upstream kinases (e.g., EC 2.7.1.127) and downstream enzymes (e.g., EC 2.7.1.158) . Its phosphorylation state determines flux toward higher inositol polyphosphates or recycling into lower phosphorylated forms.

Key Research Findings

-

Structural Specificity : The 1,3,4-trisphosphate motif is essential for substrate recognition by ITPK1, with minor modifications (e.g., fluorination at C-2) altering enzymatic activity .

-

Metabolic Regulation : Ins(1,3,4)P₃ levels influence Ca²⁺-activated Cl⁻ channels indirectly via its phosphorylated derivatives .

-

Synthetic Analogues : Fluorescently labeled Ins(1,3,4)P₃ analogues have been developed to study intracellular trafficking .

Comparison with Similar Compounds

1D-myo-Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃)

- Structural Difference : Ins(1,4,5)P₃ has phosphate groups at positions 1, 4, and 5, whereas Ins(1,3,4)P₃ is phosphorylated at positions 1, 3, and 4 .

- Functional Role: Ins(1,4,5)P₃ is the canonical second messenger that mobilizes intracellular calcium by binding to IP₃ receptors on the endoplasmic reticulum .

- Enzyme Interactions: Ins(1,3,4)P₃ is a competitive inhibitor of inositol 3,4,5,6-tetrakisphosphate 1-kinase (Ki = 50 nM), whereas Ins(1,4,5)P₃ is a substrate for PLC and kinases like IP₃ 3-kinase .

1D-myo-Inositol 1,3,4,5-Tetrakisphosphate (Ins(1,3,4,5)P₄)

- Structural Relationship : Ins(1,3,4,5)P₄ is phosphorylated at position 5 compared to Ins(1,3,4)P₃.

- Functional Contrast :

- Biological Impact :

1D-myo-Inositol 3,4,5,6-Tetrakisphosphate (Ins(3,4,5,6)P₄)

- Metabolic Link : Ins(1,3,4)P₃ is phosphorylated by 5/6-kinase to form Ins(3,4,5,6)P₄, a potent inhibitor of chloride channels in epithelial cells .

Enzymatic and Signaling Pathway Crossroads

Key Enzymes

- Inositol 1,3,4-Trisphosphate 5/6-Kinase (ITPK1): Phosphorylates Ins(1,3,4)P₃ to Ins(1,3,4,5)P₄ or Ins(1,3,4,6)P₄, depending on cellular context . Knockout studies in mice show ITPK1 deficiency leads to neural tube defects, highlighting its developmental role .

- Inositol-1,4-Bisphosphate 1-Phosphatase: Hydrolyzes both Ins(1,4)P₂ and Ins(1,3,4)P₃, but with 5-fold higher affinity for Ins(1,4)P₂ .

Stress Response and Signaling

- Abiotic Stress : Ins(1,3,4)P₃ and its derivatives are enriched in Arabidopsis under oxidative stress, suggesting roles in ROS management and signal transduction .

- Agonist Sensitivity: Noradrenaline increases Ins(1,3,4)P₃ production in rat arterioles, linking it to vascular signaling distinct from Ins(1,4,5)P₃ pathways .

Preparation Methods

Chemical Synthesis Strategies

Benzylation and Isopropylidene Protection

A foundational approach involves the use of benzyl and isopropylidene protecting groups to achieve regioselective functionalization. For example, racemic 1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol was synthesized via crotyl ether intermediates, enabling subsequent resolution into enantiomerically pure forms. Key steps include:

- Crotyl ether formation : Introduces temporary protection for hydroxyl groups, facilitating selective benzylation.

- Isopropylidene ketalization : Stabilizes the 5,6-diol system, allowing manipulation of the 1,2,4-positions.

- Resolution via camphanate esters : Diastereomeric (−)- and (+)-ω-camphanates were crystallized to isolate the 1D-enantiomer.

Table 1: Representative Yields in Protection/Deprotection Steps

| Step | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Crotyl ether formation | 65–78 | BF₃·Et₂O, CH₂Cl₂, 0°C | |

| Benzylation | 52–68 | BnBr, NaH, DMF | |

| Isopropylidene removal | 85–92 | 80% AcOH, 40°C |

Phosphorylation and Deprotection

Phosphorylation of protected intermediates is critical for introducing phosphate groups at specific positions. In one route, 1D-2,3,6-tri-O-benzyl-myo-inositol was phosphorylated using dibenzyl-N,N-diisopropylphosphoramidite, followed by oxidation to yield trisphosphate derivatives.

- Stepwise phosphorylation : Sequential treatment with phosphoramidites at positions 1, 3, and 4 ensures regioselectivity.

- Global deprotection : Sodium in liquid ammonia removes benzyl groups, while acidic hydrolysis cleaves isopropylidene ketals.

Key Reaction Sequence:

- Phosphitylation :

$$ \text{1D-2,3,6-tri-O-benzyl-myo-inositol} + \text{Phosphoramidite} \rightarrow \text{Protected trisphosphite} $$ - Sulfurization :

$$ \text{Trisphosphite} + \text{S}_8 \rightarrow \text{Trisphosphorothioate} $$ - Deprotection :

$$ \text{Na/NH}3 \rightarrow \text{1D-Ins(1,3,4)P}3 $$ (60–75% yield)

Enzymatic Biosynthesis

Inositol-Tetrakisphosphate 1-Kinase (ITPK1)

ITPK1 catalyzes the reversible phosphorylation of Ins(1,3,4)P₃ to Ins(1,3,4,6)P₄, but under ADP-rich conditions, it acts as a phosphatase to generate Ins(1,3,4)P₃ from Ins(1,3,4,6)P₄.

- Substrate specificity : ITPK1 phosphorylates O-5 and O-6 of Ins(1,3,4)P₃.

- Reversibility : The equilibrium shifts toward Ins(1,3,4)P₃ synthesis in the presence of ADP.

Table 2: Enzymatic Parameters for ITPK1

| Substrate | $$ K_m $$ (μM) | $$ V_{max} $$ (nmol/min/mg) | Reference |

|---|---|---|---|

| Ins(1,3,4)P₃ | 12.5 ± 1.2 | 8.7 ± 0.9 | |

| ATP | 45.3 ± 3.8 | – |

Resolution of Racemic Mixtures

Chiral Auxiliary-Mediated Crystallization

Racemic intermediates (e.g., 1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol) were resolved using (−)-ω-camphanic acid, yielding enantiomerically pure 1D-isomers.

Recent Advancements and Comparative Analysis

Fluorescent Analogues

A fluorescent Ins(1,3,4)P₃ analogue was synthesized by attaching a chromophore to the 1-position of 1D-2,3,6-tri-O-benzyl-4,5-bisphospho-myo-inositol, enabling real-time tracking in cellular assays.

Thiophosphate Derivatives

Thiophosphorylation at position 1 (e.g., Ins(1,3,4)P₃-1S) enhances metabolic stability, making it a potent inhibitor of inositol polyphosphate phosphatases.

Table 3: Comparative Efficacy of Ins(1,3,4)P₃ Analogues

| Analogue | IC₅₀ (nM) | Target Enzyme | Reference |

|---|---|---|---|

| Ins(1,3,4)P₃-1S | 12 ± 2 | 5-Phosphatase | |

| 2-Fluoro-Ins(1,3,4)P₃ | 8 ± 1 | IP₃ Receptor |

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis and metabolism of 1D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃)?

Ins(1,3,4)P₃ is phosphorylated by inositol 1,3,4-trisphosphate 5/6-kinases (ITPKs) to generate higher inositol phosphates like Ins(1,3,4,5)P₄ or Ins(1,3,4,6)P₄. These kinases exhibit dual specificity, phosphorylating either the 5- or 6-hydroxyl group of Ins(1,3,4)P₃ . Methodologically, kinase activity can be assayed using radiolabeled ATP (e.g., [γ-³²P]ATP) and HPLC to separate phosphorylated products. Reversibility of these reactions has been demonstrated in liver homogenates, where ADP drives dephosphorylation .

Q. How does Ins(1,3,4)P₃ contribute to stress signaling in plants?

In rice (Oryza sativa), ITPK homologs (e.g., OsITPK2, OsITPK3) are critical for drought and salt stress responses. Knockout mutants of OsITPK2 exhibit impaired osmotic stress tolerance due to disrupted inositol phosphate metabolism. Experimental validation involves stress treatment (e.g., 200 mM NaCl or 20% PEG for osmotic stress), followed by qRT-PCR to measure gene expression and LC-MS/MS to quantify inositol phosphate levels .

Q. What techniques are used to detect and quantify Ins(1,3,4)P₃ in cellular systems?

Radiolabeling with ³H-inositol or ³²P-ATP is a standard approach, coupled with anion-exchange chromatography or HPLC for separation . For non-radioactive methods, mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., D₆-Ins(1,3,4)P₃) provides high sensitivity and specificity .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on ITPK substrate specificity (5- vs. 6-kinase activity)?

ITPKs exhibit poly-specificity, with activity dependent on cellular context and substrate availability. For example, human ITPK1 phosphorylates Ins(1,3,4)P₃ at both positions 5 and 6, but preferential 5-kinase activity dominates under low ADP/ATP ratios . To resolve contradictions, use site-directed mutagenesis (e.g., mutating ATP-binding residues) and kinetic assays with purified enzymes under controlled nucleotide conditions .

Q. What experimental designs are optimal for studying temporal dynamics of Ins(1,3,4)P₃ in stress signaling?

Combine time-course stress treatments (e.g., 0–120 min post-stress) with rapid quenching (e.g., liquid nitrogen snap-freezing) to capture transient changes. Pair this with genetic models (e.g., OsITPK2 overexpression or RNAi lines) and spatially resolved imaging (e.g., GFP-tagged PH domains for subcellular localization) .

Q. How can researchers address challenges in distinguishing Ins(1,3,4)P₃ from structurally similar isomers (e.g., Ins(1,4,5)P₃)?

Utilize enzymatic digestion (e.g., Ins(1,4,5)P₃-specific phosphatases) or advanced chromatography (e.g., ion-pairing reversed-phase LC with MS/MS detection). For in vivo studies, employ genetic knockouts of upstream enzymes (e.g., phospholipase C mutants) to isolate specific pathways .

Q. What role does Ins(1,3,4)P₃ play in cross-talk between calcium signaling and phosphate metabolism?

Ins(1,3,4)P₃ derivatives (e.g., Ins(1,3,4,5)P₄) regulate intracellular Ca²⁺ by modulating ion channels. In hepatocytes, Ins(1,3,4,5)P₄ enhances Ca²⁺ release from ER stores, validated via Ca²⁺-sensitive dyes (e.g., Fura-2) and Li⁺-sensitive inositol phosphate profiling . In plants, ITPK-mediated phosphate homeostasis is linked to stress adaptation, assayed via Pi colorimetric kits and RNA-seq of phosphate transporters .

Q. How can systems biology approaches elucidate the functional redundancy of ITPK isoforms?

Construct co-expression networks (e.g., using Arabidopsis or rice transcriptome data) to identify functionally overlapping ITPK homologs. Validate with double/triple mutants and metabolomic profiling. For example, OsITPK2 and OsITPK3 in rice show compensatory expression under salt stress .

Methodological Best Practices

- Kinase Assays: Include negative controls with heat-inactivated enzymes and competitive inhibitors (e.g., Ins(1,3,4,5)P₄ analogs) .

- Stress Experiments: Standardize growth conditions (light, humidity) to minimize variability in plant studies .

- Data Interpretation: Use orthogonal methods (e.g., genetic + metabolomic) to validate hypotheses, given the complexity of inositol phosphate networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.